2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID is a complex organic compound with a unique structure that combines a quinazolinyl moiety with a phenoxyacetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinyl Moiety: This involves the reaction of anthranilic acid with phenyl isocyanate to form the quinazolinone core.
Introduction of the Phenoxymethyl Group: This step involves the reaction of the quinazolinone with phenoxyacetic acid under basic conditions to introduce the phenoxymethyl group.
Formation of the Imino Linkage: The final step involves the reaction of the intermediate with formaldehyde and an amine to form the imino linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Phenoxyacetic Acid Derivatives: Compounds with similar phenoxyacetic acid groups.
Uniqueness
2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID is unique due to its combination of a quinazolinyl moiety with a phenoxyacetic acid group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H19N3O5 |
---|---|
Molekulargewicht |
429.4g/mol |
IUPAC-Name |
2-[4-[(E)-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H19N3O5/c28-23(29)16-32-19-12-10-17(11-13-19)14-25-27-22(15-31-18-6-2-1-3-7-18)26-21-9-5-4-8-20(21)24(27)30/h1-14H,15-16H2,(H,28,29)/b25-14+ |
InChI-Schlüssel |
DIMCFYCVDIHDGT-AFUMVMLFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)OCC(=O)O |
SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)OCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.